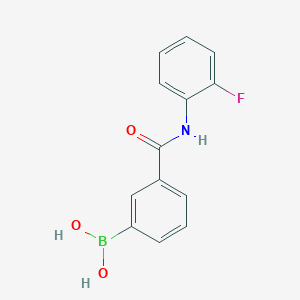

(3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid

Description

Properties

IUPAC Name |

[3-[(2-fluorophenyl)carbamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BFNO3/c15-11-6-1-2-7-12(11)16-13(17)9-4-3-5-10(8-9)14(18)19/h1-8,18-19H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNFWVITXDBHCTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NC2=CC=CC=C2F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50660279 | |

| Record name | {3-[(2-Fluorophenyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874288-35-4 | |

| Record name | B-[3-[[(2-Fluorophenyl)amino]carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874288-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-[(2-Fluorophenyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(2-Fluorophenyl)carbamoyl]benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid is a specialized organic compound of significant interest in the fields of medicinal chemistry and materials science. Its structure, which combines a phenylboronic acid moiety with a fluorinated benzamide, offers a unique combination of functionalities. The boronic acid group is a versatile handle for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds.[1][2] The presence of a fluorine atom can subtly modulate the electronic properties and metabolic stability of the molecule, a common strategy in drug design to enhance pharmacokinetic profiles.[3][4] The amide linkage provides structural rigidity and hydrogen bonding capabilities, influencing the molecule's conformation and potential interactions with biological targets.

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, offering a valuable resource for researchers working with this and related compounds.

Chemical Identity and Physicochemical Properties

A clear definition of the molecule's fundamental properties is essential for its effective use in research and development.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | 3-Borono-N-(2-fluorophenyl)benzamide | N/A |

| CAS Number | 874288-35-4 | [5] |

| Molecular Formula | C₁₃H₁₁BFNO₃ | [5] |

| Molecular Weight | 259.04 g/mol | [5] |

| Appearance | Expected to be a white to off-white solid | N/A |

| Purity | Typically available at ≥98% | [5] |

Computed Physicochemical Properties:

| Property | Predicted Value |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 3 |

| Topological Polar Surface Area | 69.6 Ų |

| logP (estimated) | 1.4 - 2.5 |

Note: These values are computationally derived and should be used as an estimation. Experimental determination is recommended for precise applications.

Synthesis and Purification

While a specific, detailed synthesis protocol for this compound is not widely published, a logical and experimentally feasible route can be designed based on established synthetic methodologies for related compounds. The most common approach involves the formation of an amide bond between 3-carboxyphenylboronic acid and 2-fluoroaniline.

Proposed Synthetic Pathway

Figure 1: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for amide bond formation involving boronic acids.[6]

Materials:

-

3-Carboxyphenylboronic acid

-

2-Fluoroaniline

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Activation of the Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-carboxyphenylboronic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.1 eq) in anhydrous DMF. Stir the solution at room temperature for 30-60 minutes. The formation of the active ester is crucial for efficient coupling.

-

Amide Bond Formation: To the activated carboxylic acid solution, add a solution of 2-fluoroaniline (1.0 eq) in a minimal amount of anhydrous DMF.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up:

-

Once the reaction is complete, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate or DCM.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. This sequence removes unreacted starting materials and coupling reagents.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system to afford the pure this compound.

Causality Behind Experimental Choices:

-

EDC/HOBt: This combination is a widely used and efficient coupling system for amide bond formation. EDC activates the carboxylic acid, and HOBt acts as a racemization suppressor and improves the efficiency of the coupling reaction.

-

Anhydrous DMF: DMF is a polar aprotic solvent that effectively dissolves the reactants. Using the anhydrous form is critical to prevent hydrolysis of the activated carboxylic acid intermediate.

-

Inert Atmosphere: While not always strictly necessary for amide couplings, an inert atmosphere is good practice, especially when working with boronic acids which can be sensitive to oxidation under certain conditions.

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific molecule are not publicly available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings. The protons on the boronic acid-bearing ring will likely appear as complex multiplets in the downfield region (around 7.5-8.5 ppm). The protons on the 2-fluorophenyl ring will also exhibit complex splitting patterns due to proton-proton and proton-fluorine coupling. The amide N-H proton will likely appear as a broad singlet in the downfield region (around 9-11 ppm). The two hydroxyl protons of the boronic acid group may appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show signals for all 13 carbon atoms in the molecule. The carbonyl carbon of the amide will appear significantly downfield (around 165-170 ppm). The carbon atom attached to the boron will be difficult to observe due to quadrupolar relaxation. The fluorine-substituted carbon will show a large one-bond carbon-fluorine coupling constant.

-

¹¹B NMR: The boron-11 NMR spectrum is expected to show a broad signal characteristic of a trigonal boronic acid. The chemical shift will be in the typical range for arylboronic acids.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in negative ion mode would likely show a prominent peak for the [M-H]⁻ ion. In positive ion mode, adducts such as [M+H]⁺ or [M+Na]⁺ may be observed.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong C=O stretching vibration for the amide group (around 1650-1680 cm⁻¹). A broad O-H stretching band for the boronic acid group will be present in the region of 3200-3500 cm⁻¹. The N-H stretching vibration of the amide will also appear in this region, often as a sharper peak. C-H stretching vibrations for the aromatic rings will be observed around 3000-3100 cm⁻¹, and C-F stretching will appear in the fingerprint region.[1][7][8][9]

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dominated by the boronic acid functionality.

Suzuki-Miyaura Cross-Coupling

This is arguably the most important reaction of arylboronic acids.[1][2][10] this compound can be coupled with a variety of aryl or vinyl halides (or triflates) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.

Figure 2: General scheme of the Suzuki-Miyaura cross-coupling reaction.

The reactivity in Suzuki-Miyaura coupling can be influenced by the electronic nature of the substituents on the phenylboronic acid. The amide group at the meta position may have a modest electronic effect on the boronic acid's reactivity.

Formation of Boronic Esters

Boronic acids can reversibly react with diols to form cyclic boronic esters. This property is often exploited for protection of the boronic acid group or for the development of sensors.[11]

Stability and Storage

Arylboronic acids are generally stable solids. However, they can undergo dehydration to form cyclic trimeric anhydrides, known as boroxines. This process is usually reversible upon addition of water. For long-term storage, it is advisable to keep the compound in a tightly sealed container in a cool, dry place, away from light and strong oxidizing agents.

Potential Applications in Research and Drug Discovery

The unique structural features of this compound make it a valuable building block in several areas of research.

-

Medicinal Chemistry: As a fragment or intermediate in the synthesis of more complex molecules, this compound can be used to explore structure-activity relationships in drug discovery programs.[12][13] The fluorinated benzamide motif is present in a number of biologically active compounds.[3][5][14][15]

-

Materials Science: Arylboronic acids are used in the development of sensors, particularly for carbohydrates, due to their ability to form reversible covalent bonds with diols. They are also being investigated for applications in organic electronics.

-

Supramolecular Chemistry: The combination of the hydrogen-bonding amide group and the diol-binding boronic acid makes this molecule an interesting candidate for the construction of self-assembling systems.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[10][14][16][17]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. In case of skin contact, wash off with soap and plenty of water. If inhaled, move to fresh air. If swallowed, rinse mouth with water and seek medical advice.[10][14]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile chemical building block with significant potential in medicinal chemistry and materials science. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through standard amide coupling procedures. The presence of both a reactive boronic acid handle and a fluorinated benzamide moiety provides a rich platform for further chemical derivatization and exploration of its properties. As with any specialized chemical, proper handling and safety precautions are paramount. This guide serves as a foundational resource for researchers embarking on studies involving this intriguing molecule.

References

- 1. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses | Bentham Science [eurekaselect.com]

- 4. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. 3-Fluorophenylboronic acid | C6H6BFO2 | CID 2733986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 11. DSpace [kuscholarworks.ku.edu]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. uwindsor.ca [uwindsor.ca]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid

Introduction: The Significance of (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid in Modern Drug Discovery

This compound, a key building block in contemporary medicinal chemistry, has garnered significant attention for its role in the development of novel therapeutics. Its unique structural features, combining a boronic acid moiety with a fluorinated phenylcarbamoyl group, make it a versatile intermediate for the synthesis of complex molecules, particularly those targeting protein-protein interactions and enzymatic active sites. The boronic acid group can form reversible covalent bonds with diols, a property leveraged in the design of sensors and targeted drug delivery systems. The presence of the fluorine atom often enhances metabolic stability and binding affinity of the final drug candidate. This guide provides a comprehensive overview of the primary synthetic pathways to this valuable compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development.

Strategic Approaches to Synthesis: A Comparative Analysis

The synthesis of this compound can be approached via two principal retrosynthetic pathways. The choice between these routes often depends on the availability of starting materials, desired scale of synthesis, and the specific requirements for purity and yield.

-

Pathway 1: Amide Bond Formation as the Key Step. This convergent approach involves the coupling of two readily available building blocks: 3-carboxyphenylboronic acid and 2-fluoroaniline. The central amide bond is formed in the final stages of the synthesis.

-

Pathway 2: Palladium-Catalyzed Borylation of a Pre-formed Amide. This linear strategy commences with the synthesis of an amide intermediate, N-(2-fluorophenyl)-3-bromobenzamide, followed by a palladium-catalyzed borylation reaction to introduce the boronic acid functionality.

This guide will delve into the mechanistic underpinnings and practical execution of both pathways, providing a robust framework for their successful implementation in a laboratory setting.

Pathway 1: Convergent Synthesis via Amide Coupling

This pathway is often favored for its efficiency and the commercial availability of the starting materials. The core of this strategy lies in the effective formation of an amide bond between a carboxylic acid and an amine, a fundamental transformation in organic synthesis.

Mechanistic Considerations in Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically favorable but kinetically slow due to the formation of a stable and unreactive ammonium carboxylate salt. To overcome this kinetic barrier, a coupling reagent is employed to activate the carboxylic acid, transforming the hydroxyl group into a better leaving group.[1] Common coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and minimize racemization in chiral substrates.

The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate upon reaction of the carboxylic acid with EDC. This intermediate is then susceptible to nucleophilic attack by the amine to furnish the desired amide.

Visualizing the Amide Coupling Pathway

Caption: Amide coupling of 3-carboxyphenylboronic acid and 2-fluoroaniline.

Detailed Experimental Protocol for Pathway 1

Materials:

-

3-Carboxyphenylboronic acid

-

2-Fluoroaniline

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 3-carboxyphenylboronic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Add 2-fluoroaniline (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as recrystallization or column chromatography on silica gel, to afford this compound.

Quantitative Data Summary for Pathway 1

| Parameter | Value | Reference |

| Typical Yield | 70-85% | General amide coupling protocols |

| Purity | >95% (after purification) | Estimated based on standard methods |

| Reaction Time | 12-24 hours | General amide coupling protocols |

Pathway 2: Linear Synthesis via Palladium-Catalyzed Borylation

This pathway offers a robust alternative, particularly when the corresponding aryl bromide is more readily available or cost-effective than the boronic acid starting material. The key transformation is a palladium-catalyzed Miyaura borylation, a powerful tool for the formation of carbon-boron bonds.[2]

Synthesis of the Amide Intermediate: N-(2-fluorophenyl)-3-bromobenzamide

The first step in this pathway is the synthesis of the amide precursor. This is typically achieved by reacting 3-bromobenzoyl chloride with 2-fluoroaniline in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl generated during the reaction.

Mechanistic Insights into Palladium-Catalyzed Borylation

The Miyaura borylation reaction involves the cross-coupling of an aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. The catalytic cycle generally proceeds through three key steps:

-

Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide to form a palladium(II) intermediate.

-

Transmetalation: The diboron reagent, activated by the base, transfers a boryl group to the palladium(II) center, displacing the halide.

-

Reductive Elimination: The desired aryl boronate ester is formed, and the palladium(0) catalyst is regenerated.

The resulting boronate ester is then hydrolyzed to the corresponding boronic acid during the aqueous workup or by subsequent treatment with an acid.

Visualizing the Borylation Pathway

Caption: Linear synthesis via amide formation followed by palladium-catalyzed borylation.

Detailed Experimental Protocol for Pathway 2

Part A: Synthesis of N-(2-fluorophenyl)-3-bromobenzamide

Materials:

-

3-Bromobenzoyl chloride

-

2-Fluoroaniline

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 2-fluoroaniline (1.1 eq) and pyridine (1.2 eq) in DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of 3-bromobenzoyl chloride (1.0 eq) in DCM dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude amide, which can be used in the next step without further purification or purified by recrystallization.

Part B: Palladium-Catalyzed Borylation

Materials:

-

N-(2-fluorophenyl)-3-bromobenzamide

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane, anhydrous

-

Water

-

Ethyl acetate (EtOAc)

-

Celite

Procedure:

-

In a reaction vessel, combine N-(2-fluorophenyl)-3-bromobenzamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (2.5 eq), and Pd(dppf)Cl₂ (0.03 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add anhydrous 1,4-dioxane.

-

Heat the mixture to 80-90 °C and stir for 8-16 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

The crude boronate ester can be hydrolyzed by stirring with aqueous acid (e.g., 1 M HCl) or purified directly. Purification of the final boronic acid is often achieved by recrystallization or by forming a diethanolamine adduct, which can be selectively precipitated and then hydrolyzed.

Quantitative Data Summary for Pathway 2

| Parameter | Step A (Amidation) | Step B (Borylation) | Overall |

| Typical Yield | >90% | 60-80% | 54-72% |

| Purity | >95% (after purification) | >95% (after purification) | >95% (after purification) |

| Reaction Time | 4-6 hours | 8-16 hours | 12-22 hours |

Purification and Characterization: Ensuring Quality and Integrity

Regardless of the synthetic pathway chosen, rigorous purification and characterization are paramount to ensure the quality of the final product.

Purification Strategies

-

Recrystallization: Arylboronic acids are often crystalline solids and can be effectively purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or water.

-

Column Chromatography: Silica gel chromatography can be employed for the purification of both the intermediate amide and the final boronic acid, although care must be taken as boronic acids can sometimes be sensitive to silica gel.

-

Diethanolamine Adduct Formation: A highly effective method for purifying boronic acids involves the formation of a stable, crystalline diethanolamine adduct. This adduct can be easily isolated by filtration and then hydrolyzed back to the pure boronic acid by treatment with acid.

Characterization Techniques

The identity and purity of this compound should be confirmed using a combination of spectroscopic and analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The presence of the boronic acid can be confirmed by the characteristic broad singlet for the B(OH)₂ protons in the ¹H NMR spectrum. ¹⁹F NMR is also crucial for confirming the presence and chemical environment of the fluorine atom.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.

-

Melting Point: A sharp melting point is indicative of a pure crystalline compound.

Conclusion: A Versatile Building Block for Future Innovations

The synthesis of this compound is a critical process for advancing drug discovery programs that rely on this versatile building block. Both the convergent amide coupling pathway and the linear borylation route offer viable and effective means of production. The selection of the optimal pathway will be dictated by project-specific considerations, including cost, scale, and available resources. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and efficiently synthesize this important molecule, thereby accelerating the development of next-generation therapeutics.

References

Introduction: The Strategic Importance of Fluorinated Boronic Acids in Modern Drug Discovery

An In-depth Technical Guide to (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid (CAS: 874288-35-4)

In the landscape of medicinal chemistry, boronic acids have emerged as indispensable tools, transitioning from versatile synthetic intermediates to pharmacologically active agents.[1][2] Their journey is exemplified by the clinical success of drugs like bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma, which validated the boronic acid moiety as a potent pharmacophore.[1][3] These organoboron compounds possess a unique combination of stability, low toxicity, and versatile reactivity, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][4]

The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance key pharmaceutical properties, including metabolic stability, bioavailability, and binding affinity.[4][5] The compound this compound, bearing CAS number 874288-35-4, sits at the intersection of these two powerful concepts. It is a fluorinated phenylboronic acid derivative that serves as a high-value building block for the synthesis of complex molecular architectures aimed at challenging biological targets.[4][6] This guide provides a comprehensive technical overview of its properties, synthesis, applications, and putative mechanism of action for researchers, scientists, and drug development professionals.

Section 1: Physicochemical and Safety Profile

A thorough understanding of a compound's physical, chemical, and safety characteristics is foundational to its effective and safe application in a research setting.

Physicochemical Properties

The key identifying and physical properties of this compound are summarized below. The purity of commercially available batches is typically high, though verification upon receipt is always recommended.[6]

| Property | Value | Source |

| CAS Number | 874288-35-4 | [6] |

| Molecular Formula | C₁₃H₁₁BFNO₃ | [6][7] |

| Molecular Weight | 259.04 g/mol | [6] |

| Appearance | Solid | [8] |

| Melting Point | 216 - 219 °C | [9] |

| Purity | Typically ≥98% | [6][10] |

Safety and Handling

This compound and related phenylboronic acids are classified as hazardous materials. Adherence to appropriate laboratory safety protocols is mandatory.[9][11]

| Hazard Category | GHS Classification and Precautionary Statements | Source |

| Acute Toxicity | Warning: H302 - Harmful if swallowed. | [9][12] |

| Skin Irritation | Warning: Causes skin irritation. | [11] |

| Eye Irritation | Warning: Causes serious eye irritation. | [11] |

| Respiratory Irritation | Warning: May cause respiratory irritation. | [11] |

| Handling | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. | [9][11][13] |

| First Aid | IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [9][11][13] |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. Some suppliers recommend refrigerated storage. | [13][14] |

Section 2: Synthesis and Characterization

While several synthetic routes to substituted phenylboronic acids exist, a common and efficient method involves the amidation of a boronic acid-containing carboxylic acid. This approach ensures the boronic acid moiety is in place prior to the final coupling step.

Proposed Synthetic Workflow

The synthesis of this compound can be logically achieved through a direct amidation reaction between 3-Carboxybenzeneboronic acid and 2-fluoroaniline. This reaction is typically facilitated by a peptide coupling agent to activate the carboxylic acid.

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Amide Coupling

This protocol is exemplary and should be adapted and optimized based on laboratory conditions and scale.

-

Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-Carboxybenzeneboronic acid (1.0 eq).

-

Dissolution: Dissolve the starting material in an anhydrous polar aprotic solvent, such as Dimethylformamide (DMF).

-

Activation: Add a suitable amide coupling agent, such as HATU (1.1 eq) or DCC (1.1 eq), and a non-nucleophilic base like Diisopropylethylamine (DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

-

Amine Addition: Add 2-fluoroaniline (1.05 eq) dropwise to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water and extract the product into an organic solvent like Ethyl Acetate. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography or recrystallization to yield the final compound.

Structural Characterization

The identity and purity of the synthesized compound must be confirmed through rigorous analytical methods.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy will confirm the structural integrity, showing characteristic shifts for the aromatic protons, the amide proton, and the carbons in the molecule. The presence of fluorine will introduce specific splitting patterns.

-

High-Resolution Mass Spectrometry (HRMS): HRMS will confirm the elemental composition by providing a highly accurate mass measurement that corresponds to the molecular formula C₁₃H₁₁BFNO₃.[6]

Section 3: Applications in Drug Discovery

This compound is a valuable building block primarily due to the synergistic combination of its three key components: the boronic acid, the central phenyl ring, and the fluorinated phenyl group.

-

Suzuki-Miyaura Cross-Coupling: The boronic acid moiety is a premier coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[4] This allows for the efficient construction of C-C bonds, enabling medicinal chemists to synthesize complex biaryl structures that are common cores in many drug candidates, particularly in oncology and inflammatory diseases.[1][4]

-

Modulation of Physicochemical Properties: The 2-fluorophenyl group is strategically important. The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism and can improve membrane permeability and binding affinity through favorable electronic interactions.[4][5]

-

Scaffold for Library Synthesis: The amide linkage provides a stable connection point while allowing for structural diversity. By varying the aniline or the benzoic acid starting materials, large libraries of related compounds can be generated for high-throughput screening to identify novel therapeutic leads.

Section 4: Postulated Mechanism of Action - Proteasome Inhibition

While this specific molecule is primarily used as a synthetic intermediate, its boronic acid functional group makes it a candidate for direct biological activity, most notably as a proteasome inhibitor, akin to bortezomib.[1][3]

The 26S proteasome is a multi-protein complex responsible for degrading ubiquitinated proteins, playing a critical role in cellular homeostasis. Its inhibition leads to the accumulation of regulatory proteins, ultimately inducing apoptosis in rapidly dividing cells, such as cancer cells. The boronic acid acts as a "warhead," forming a reversible covalent bond with the hydroxyl group of the N-terminal threonine residue in the active site of the proteasome's β5 subunit.

Caption: Boronic acid inhibiting the proteasome active site.

Section 5: Exemplary Experimental Protocols

To evaluate the potential biological activity of this compound or its derivatives, standardized in-vitro assays are employed.

Workflow for In-Vitro Evaluation

The following diagram outlines a typical workflow for assessing a compound's potential as a proteasome inhibitor and cytotoxic agent.

Caption: Standard workflow for in-vitro compound testing.

Protocol: Proteasome Activity Assay (Proteasome-Glo™)

-

Reagent Preparation: Prepare the Proteasome-Glo™ Cell-Based Reagent according to the manufacturer's protocol. Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 nM) in a suitable vehicle (e.g., DMSO).

-

Cell Seeding: Seed cancer cells (e.g., multiple myeloma cell line RPMI-8226) in a 96-well white-walled plate at a density of 10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with the serially diluted compound for a specified time (e.g., 2 hours). Include vehicle-only (negative control) and a known proteasome inhibitor like bortezomib (positive control).

-

Assay Execution: Add the prepared Proteasome-Glo™ reagent to each well. Mix briefly on an orbital shaker and incubate at room temperature for 10 minutes to lyse the cells and initiate the luminescent signal.

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

-

Analysis: Normalize the data to the vehicle control and plot the percent inhibition versus compound concentration. Calculate the IC₅₀ value using a non-linear regression model.

Protocol: Cell Viability Assay (MTT)

-

Cell Seeding: Seed cancer cells in a 96-well clear plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound for 72 hours.

-

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

This compound (CAS 874288-35-4) is a highly functionalized and strategically designed chemical entity. Its true value lies in its role as a versatile building block, empowering medicinal chemists to rapidly assemble novel and complex molecules through robust and predictable reactions like the Suzuki-Miyaura coupling. The incorporated fluorine atom offers a proven method for enhancing the pharmacokinetic profile of derivative compounds. While it may possess intrinsic activity as a proteasome inhibitor, its primary application is in the rational design and synthesis of the next generation of targeted therapeutics.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic acid - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. 874288-35-4 | this compound - Moldb [moldb.com]

- 7. 3-[(2-Fluorophenyl)carbamoyl]benzeneboronic acid | C13H11BFNO3 | CID 44717664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Carbamoyl-5-fluorophenyl boronic acid | Sigma-Aldrich [sigmaaldrich.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. chemscene.com [chemscene.com]

- 11. fishersci.com [fishersci.com]

- 12. 3-Fluorophenylboronic acid | C6H6BFO2 | CID 2733986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. combi-blocks.com [combi-blocks.com]

The Strategic Imperative of Fluorination in Phenylboronic Acid Chemistry

An In-Depth Technical Guide to the Physicochemical Properties of Fluorinated Phenylboronic Acids

This guide provides an in-depth exploration of the core physicochemical properties of fluorinated phenylboronic acids, a class of compounds demonstrating escalating importance in medicinal chemistry, chemical sensing, and materials science. We will move beyond a simple recitation of facts to explore the causal relationships between structure and function, offering both theoretical understanding and practical, field-proven experimental methodologies for researchers, scientists, and drug development professionals.

The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery, with fluorinated compounds representing a significant portion of all marketed pharmaceuticals.[1][2][3] This is due to fluorine's unique electronic properties: its high electronegativity, small van der Waals radius, and the strength of the C-F bond. These attributes can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity for biological targets.[3][4][5]

Phenylboronic acids are themselves a vital class of reagents, renowned for their utility in Suzuki-Miyaura cross-coupling reactions and their ability to reversibly bind with diols.[6][7][8] This latter property makes them exceptional candidates for constructing sensors, particularly for carbohydrates like glucose.[6][9]

When these two chemical motifs are combined, the resulting fluorinated phenylboronic acids exhibit a unique and powerful synergy. The strong electron-withdrawing nature of fluorine significantly modulates the Lewis acidity of the boron center, which in turn governs the compound's reactivity and interaction with biological molecules.[10][11][12] This guide will dissect these modulated properties, providing the foundational knowledge necessary to harness the full potential of these versatile chemical entities.

Core Physicochemical Properties: A Deeper Dive

The substitution of fluorine onto the phenyl ring instigates a cascade of changes to the molecule's fundamental properties. Understanding these shifts is critical for rational design and application.

Acidity (pKa): The Electron-Withdrawing Effect

Unlike Brønsted acids that donate a proton, boronic acids are Lewis acids; they accept a hydroxide ion from water, releasing a proton in the process and forming a tetrahedral boronate species.[13][14] The equilibrium of this reaction, and thus the pKa, is highly sensitive to the electronic environment of the boron atom.

The introduction of one or more fluorine atoms, which are strongly electron-withdrawing, pulls electron density away from the aromatic ring and, consequently, from the boron atom. This increases the boron's electrophilicity (Lewis acidity), making it more favorable to accept a hydroxide ion. The result is a stabilization of the negatively charged boronate conjugate base and a significant lowering of the pKa.[9][10][11]

The position of the fluorine substituent has a predictable, yet nuanced, impact on acidity due to the interplay of inductive and resonance effects:[11][15]

-

Meta-Substitution: The effect is primarily inductive, leading to a strong increase in acidity (lower pKa).

-

Para-Substitution: The inductive electron-withdrawing effect is partially offset by the electron-donating resonance effect of the fluorine's lone pairs, resulting in a less pronounced increase in acidity compared to the meta position.[11]

-

Ortho-Substitution: This position experiences the strongest inductive effect, but can also be influenced by the potential for a weak intramolecular hydrogen bond between the fluorine and a boronic acid hydroxyl group, which can further enhance acidity.[11][16]

dot graph "" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", label="Figure 1: Electronic Effects of Fluorine on Phenylboronic Acid Acidity", fontname="Helvetica", fontsize=12, fontcolor="#202124"]; node [shape=record, style=filled, fontname="Helvetica", fontsize=10]; edge [arrowhead=vee, color="#5F6368", penwidth=1.5];

} Figure 1: Electronic Effects of Fluorine on Phenylboronic Acid Acidity

Table 1: Comparative pKa Values of Selected Fluorinated Phenylboronic Acids

| Compound | Substituent(s) | pKa Value | Reference |

| Phenylboronic Acid | None | ~8.8 | [13][15] |

| 4-Fluorophenylboronic acid | 4-F | 8.22 | [17] |

| 3-Fluorophenylboronic acid | 3-F | 7.97 | [17] |

| 2-Fluorophenylboronic acid | 2-F | 7.58 | [17] |

| 3,5-Bis(trifluoromethyl)phenylboronic acid | 3,5-(CF₃)₂ | 7.2 | [6] |

| 4-Amino-3-fluorophenylboronic acid | 3-F, 4-NH₂ | 7.8 | [6][9] |

Note: pKa values can vary slightly depending on the experimental conditions (e.g., solvent, temperature).[17]

This enhanced acidity is not merely a chemical curiosity; it is directly responsible for the utility of these compounds in biological systems. For glucose sensing, a lower pKa (closer to the physiological pH of 7.4) ensures that a significant fraction of the boronic acid is in the active boronate form, ready to bind with the diol groups of glucose.[6][9]

Lipophilicity (LogP)

Lipophilicity, often quantified as the octanol-water partition coefficient (LogP), is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME).[18][19][20] Fluorine is often considered a "lipophilic hydrogen," and its incorporation generally increases a molecule's LogP.[4][21] This is because the C-F bond is more polarized than a C-H bond but fluorine is a poor hydrogen bond acceptor, leading to less favorable interactions with water.

For fluorinated phenylboronic acids, this translates to improved membrane permeability, a desirable trait for drug candidates that need to reach intracellular targets.[18][19] The trifluoromethyl (-CF₃) group, in particular, is a potent lipophilicity enhancer.[8][22] However, it is crucial to recognize that the relationship is complex. The overall effect on lipophilicity depends on the number and position of fluorine atoms and the overall molecular context.[20][23]

Crystal Structure and Supramolecular Interactions

In the solid state, phenylboronic acids typically self-assemble into centrosymmetric dimers via a pair of strong O-H···O hydrogen bonds between their boronic acid groups.[10][24] Fluorine substitution introduces additional, weaker intermolecular forces that can significantly influence the higher-order crystal packing. These include C-H···F and C(π)···B interactions.[16][25]

While these interactions are weaker than the primary hydrogen bonds, they play a crucial role in differentiating the crystal structures of various isomers.[16] In some cases, particularly with ortho-fluoro substitution, intramolecular hydrogen bonds can influence the conformation of the molecule itself, affecting the torsion angle of the B(OH)₂ group relative to the phenyl ring.[10][11][25] Single-crystal X-ray diffraction is the definitive technique for elucidating these intricate three-dimensional structures.[26][27][28]

dot graph "" { graph [splines=true, overlap=false, bgcolor="#F1F3F4", label="Figure 2: Supramolecular Dimer of a Fluorinated Phenylboronic Acid", fontname="Helvetica", fontsize=12, fontcolor="#202124"]; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [style=dashed, color="#4285F4", penwidth=1.5];

} Figure 2: Supramolecular Dimer of a Fluorinated Phenylboronic Acid

Experimental Protocols: A Practical Guide

The accurate determination of these physicochemical properties is paramount for any research or development program. Here, we outline standardized, self-validating protocols.

Protocol for pKa Determination by Potentiometric Titration

This method directly measures the pH change of a solution upon addition of a titrant, allowing for the determination of the acid dissociation constant.

Methodology:

-

Preparation: Accurately weigh ~0.1 mmol of the fluorinated phenylboronic acid and dissolve it in a known volume (e.g., 50 mL) of CO₂-free deionized water. If solubility is an issue, a co-solvent like DMSO can be used, but the pKa will be an apparent pKa (pKa_app_).[17]

-

Instrumentation: Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.01 and 7.00).

-

Titration: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C) and stir gently. Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise aliquots (e.g., 0.05 mL).

-

Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point.

-

Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH value at which half of the acid has been neutralized (the half-equivalence point). This can be determined from the first derivative of the titration curve.

dot graph "" { graph [bgcolor="#F1F3F4", label="Figure 3: Workflow for pKa Determination", fontname="Helvetica", fontsize=12, fontcolor="#202124"]; node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Helvetica", fontsize=10]; edge [color="#5F6368"];

} Figure 3: Workflow for pKa Determination

Protocol for LogP Determination by RP-HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid and reliable method for estimating LogP values based on the compound's retention time.

Methodology:

-

System Preparation: Use a C18 column and an isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic solvent (e.g., methanol or acetonitrile).

-

Calibration: Prepare a series of standard compounds with known LogP values that bracket the expected LogP of the analyte. Inject each standard and record its retention time (t_R_).

-

Sample Analysis: Prepare a dilute solution of the fluorinated phenylboronic acid in the mobile phase. Inject the sample and record its retention time. Also, determine the column dead time (t_0_) by injecting a non-retained compound (e.g., uracil).

-

Calculation:

-

For each standard and the analyte, calculate the capacity factor, k' = (t_R_ - t_0_) / t_0_.

-

Plot log(k') versus the known LogP values for the standards. This should yield a linear relationship.

-

Using the linear regression equation from the calibration curve and the log(k') of the analyte, calculate its LogP value.

-

dot graph "" { graph [bgcolor="#F1F3F4", label="Figure 4: Workflow for LogP Estimation via RP-HPLC", fontname="Helvetica", fontsize=12, fontcolor="#202124"]; node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Helvetica", fontsize=10]; edge [color="#5F6368"];

} Figure 4: Workflow for LogP Estimation via RP-HPLC

Protocol for Single-Crystal X-ray Diffraction

This technique provides unambiguous proof of molecular structure and detailed insight into crystal packing.

Methodology:

-

Crystallization: The critical first step is to grow high-quality single crystals. This is often achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system (e.g., water, ethanol, or mixtures).[28] Other methods include vapor diffusion and slow cooling.

-

Crystal Mounting: A suitable crystal (well-formed, clear, typically 0.1-0.5 mm) is selected under a microscope and mounted on a goniometer head, often using a cryoloop.[28]

-

Data Collection: The crystal is placed on a single-crystal X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is used to collect a series of diffraction images as the crystal is rotated.[28]

-

Structure Solution and Refinement: The collected diffraction data (intensities and positions of reflections) are processed. Sophisticated software is used to solve the phase problem and generate an initial electron density map, from which an atomic model is built. This model is then refined against the experimental data to yield the final, precise crystal structure.[29]

dot graph "" { graph [bgcolor="#F1F3F4", label="Figure 5: General Workflow for X-ray Crystallography", fontname="Helvetica", fontsize=12, fontcolor="#202124"]; node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Helvetica", fontsize=10]; edge [color="#5F6368"];

} Figure 5: General Workflow for X-ray Crystallography

Conclusion

The strategic fluorination of phenylboronic acids provides a powerful lever for tuning physicochemical properties. By introducing fluorine, researchers can significantly enhance Lewis acidity (lower pKa), modulate lipophilicity, and influence solid-state packing, all of which have profound implications for a compound's function. The lower pKa values are particularly beneficial for developing sensors that operate at physiological pH, while increased lipophilicity and metabolic stability are key advantages in drug discovery programs. A thorough understanding and precise experimental characterization of these core properties are essential for the rational design of next-generation pharmaceuticals, diagnostics, and advanced materials based on this uniquely versatile chemical scaffold.

References

- 1. nbinno.com [nbinno.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. sites.pitt.edu [sites.pitt.edu]

- 7. tandfonline.com [tandfonline.com]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Lipophilicity modulations by fluorination correlate with membrane partitioning - ePrints Soton [eprints.soton.ac.uk]

- 20. researchgate.net [researchgate.net]

- 21. keyorganics.net [keyorganics.net]

- 22. nbinno.com [nbinno.com]

- 23. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 24. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. benchchem.com [benchchem.com]

- 29. benchchem.com [benchchem.com]

Biological activity of (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid derivatives

An In-depth Technical Guide to the Biological Activity of (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Boronic Acids in Medicinal Chemistry

Boronic acid derivatives have emerged from the realm of synthetic chemistry to become a cornerstone of modern drug discovery.[1][2] Their unique electronic structure, characterized by an empty p-orbital on the boron atom, allows for reversible covalent interactions with nucleophilic residues in the active sites of enzymes, making them a versatile class of inhibitors.[3] The landmark approval of the proteasome inhibitor Bortezomib for the treatment of multiple myeloma solidified the therapeutic potential of this chemical class and spurred further investigation into their diverse biological activities.[1] This guide focuses on the therapeutic potential of a specific subclass: this compound and its derivatives. While specific biological data for this exact molecule is emerging, this document will synthesize the current understanding of related compounds to provide a forward-looking perspective on its potential applications, mechanisms of action, and strategies for its biological evaluation. The presence of the fluorophenyl group and the carbamoyl linker suggests a design aimed at specific molecular recognition and interaction within biological systems.

Potential Mechanisms of Action: Targeting Key Enzymes in Disease

The boronic acid moiety is a highly effective pharmacophore for the inhibition of various enzymes, particularly serine proteases and the proteasome.[1][2][3] The boron atom can form a stable, tetrahedral adduct with the hydroxyl group of serine or threonine residues in the enzyme's active site, mimicking the transition state of substrate hydrolysis and leading to potent and often reversible inhibition.[3]

Proteasome Inhibition in Cancer Therapy

The ubiquitin-proteasome system is a critical regulator of protein homeostasis in cells and a validated target in oncology. Boronic acid-containing drugs like Bortezomib are potent inhibitors of the 20S proteasome, leading to the accumulation of misfolded proteins and the induction of apoptosis in cancer cells.[1] It is plausible that this compound derivatives could also function as proteasome inhibitors. The N-acyl-phenylboronic acid scaffold can be designed to fit into the active site of the proteasome, with the boronic acid forming a covalent bond with the active site threonine.

Caption: Potential mechanism of action via proteasome inhibition.

Inhibition of Serine Proteases

Many phenylboronic acid derivatives have been shown to be potent inhibitors of serine proteases, such as β-lactamases, which are responsible for antibiotic resistance.[3] The design of this compound, with its amide linkage, suggests that it could be targeted towards specific serine proteases involved in diseases like cancer or parasitic infections. For example, cruzain, a cysteine protease from Trypanosoma cruzi (the causative agent of Chagas disease), is a validated drug target, and while it is a cysteine protease, the principles of active site-directed inhibition can be analogous.[4][5][6][7]

Structure-Activity Relationships (SAR): A Guide for Derivative Design

The biological activity of boronic acid derivatives is highly dependent on their substitution pattern. For this compound, the following structural features are key:

-

The Boronic Acid Group: This is the key pharmacophore responsible for covalent interaction with the target enzyme. Its position on the phenyl ring is critical for proper orientation in the active site.

-

The Carbamoyl Linker: The amide bond provides structural rigidity and potential for hydrogen bonding interactions within the enzyme's active site.

-

The 2-Fluorophenyl Group: The fluorine substitution can influence the electronic properties of the ring and its binding affinity through hydrophobic or specific fluorine-protein interactions. The position of the fluorine atom is crucial for optimizing these interactions.

Studies on related benzamide derivatives have shown that substitutions on the phenyl rings can significantly impact anticancer activity.[8][9] Similarly, SAR studies on other boronic acid inhibitors have demonstrated that modifications to the non-boronic acid portion of the molecule can dramatically alter potency and selectivity.[10]

Experimental Protocols for Biological Evaluation

To assess the biological activity of this compound derivatives, a systematic approach involving both enzymatic and cell-based assays is necessary.

In Vitro Cruzain Inhibition Assay

Given the interest in boronic acids as protease inhibitors, a primary screen against a relevant protease such as cruzain is a logical starting point.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against recombinant cruzain.

Materials:

-

Recombinant cruzain

-

Fluorogenic substrate: Z-Phe-Arg-AMC (benzyloxycarbonyl-L-phenylalanyl-L-arginine-7-amido-4-methylcoumarin)

-

Assay buffer: 100 mM sodium acetate, pH 5.5, containing 5 mM dithiothreitol (DTT) and 0.01% Triton X-100

-

Test compound dissolved in DMSO

-

96-well black microplates

-

Fluorescence plate reader

Step-by-Step Methodology:

-

Enzyme Activation: Pre-incubate recombinant cruzain in assay buffer for 10 minutes at room temperature to ensure the active site cysteine is reduced.

-

Compound Incubation: Add varying concentrations of the this compound derivative (e.g., from 0.01 µM to 100 µM) to the wells of the 96-well plate. Include a DMSO-only control.

-

Enzyme Addition: Add the activated cruzain to the wells containing the test compound and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Add the fluorogenic substrate Z-Phe-Arg-AMC to all wells to a final concentration of 10 µM.

-

Fluorescence Monitoring: Immediately begin monitoring the increase in fluorescence (excitation: 360 nm, emission: 460 nm) over time using a fluorescence plate reader. The rate of substrate cleavage is proportional to the enzyme activity.

-

Data Analysis: Calculate the initial velocity of the reaction for each compound concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: Workflow for in vitro cruzain inhibition assay.

Illustrative Biological Data for Related Phenylboronic Acid Derivatives

While specific data for this compound is not yet widely published, the following table presents representative data for other phenylboronic acid derivatives against various biological targets to illustrate the potential potency of this class of compounds.

| Compound | Target | Activity (IC50/Ki) | Reference |

| A Phenylboronic Acid Derivative | AmpC β-lactamase | Ki = 83 nM | --INVALID-LINK-- |

| 2-Fluoro-6-formylphenylboronic acid | A2780 ovarian cancer cells | IC50 (72h) low µM | --INVALID-LINK-- |

| A Dipeptide Boronic Acid | 20S Proteasome | IC50 = 4.60 nM | --INVALID-LINK-- |

Conclusion and Future Directions

This compound and its derivatives represent a promising scaffold for the development of novel therapeutic agents. Based on the extensive research into related boronic acid compounds, it is reasonable to hypothesize that this class of molecules may exhibit potent inhibitory activity against key enzymes such as proteasomes and serine proteases, making them attractive candidates for development as anticancer or anti-infective agents.

Future research should focus on the synthesis of a library of derivatives with systematic modifications to the fluorophenyl ring and the linker to establish a clear structure-activity relationship. These compounds should be screened against a panel of relevant enzymes and cancer cell lines to identify lead candidates. Further optimization for pharmacokinetic and pharmacodynamic properties will be crucial for translating the in vitro activity into in vivo efficacy. The continued exploration of boronic acid chemistry is a vibrant and promising area of medicinal chemistry that holds the potential for the discovery of next-generation therapeutics.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 2. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical–biological characterization of a cruzain inhibitor reveals a second target and a mammalian off-target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. Computational approaches towards the discovery and optimisation of cruzain inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cysteine Protease Inhibitors Cure an Experimental Trypanosoma cruzi Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Spectroscopic Data for (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural and electronic characteristics of the molecule through a multi-faceted spectroscopic approach.

Molecular Structure and Atom Numbering

A precise understanding of the molecular architecture is fundamental to the accurate assignment of spectroscopic signals. The structural formula of this compound, along with the atom numbering scheme utilized for subsequent NMR spectral assignments, is depicted below.

Figure 1. Molecular structure and atom numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules. For the title compound, ¹H, ¹³C, ¹¹B, and ¹⁹F NMR each provide critical and complementary structural information.

Experimental Protocol: NMR Data Acquisition

A robust and reproducible protocol for acquiring NMR data for phenylboronic acid derivatives is outlined below. This protocol is designed to ensure high-quality data suitable for unambiguous structural assignment.

Figure 2. Standardized workflow for NMR data acquisition and processing.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is expected to exhibit signals corresponding to the distinct chemical environments of the protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants (DMSO-d₆, 400 MHz)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| B(OH)₂ | ~8.1 | broad s | - |

| NH | ~10.2 | s | - |

| H-2 | ~8.3 | s | - |

| H-4 | ~7.9 | d | ~7.6 |

| H-5 | ~7.6 | t | ~7.6 |

| H-6 | ~8.0 | d | ~7.6 |

| H-3' | ~7.3 | m | - |

| H-4' | ~7.4 | m | - |

| H-5' | ~7.2 | t | ~7.5 |

| H-6' | ~8.2 | dt | d ≈ 8.0, t ≈ 1.8 |

Interpretation of the ¹H NMR Spectrum:

-

Exchangeable Protons: The protons of the boronic acid group (B(OH)₂) are anticipated to appear as a broad singlet around 8.1 ppm due to rapid chemical exchange and quadrupolar broadening from the boron nucleus. The amide proton (NH) is expected to be significantly deshielded, appearing as a sharp singlet around 10.2 ppm.

-

Boron-Substituted Phenyl Ring: The protons on this ring are influenced by the electron-withdrawing nature of both the boronic acid and the amide functionalities. H-2, positioned between these two groups, is expected to be the most downfield singlet. H-6, ortho to the carbonyl, will be more deshielded than H-4. H-5 will present as a triplet due to coupling with H-4 and H-6.

-

Fluoro-Substituted Phenyl Ring: The electronic environment of this ring is modulated by the fluorine atom and the amide linkage. H-6' is expected to be the most deshielded proton on this ring, appearing as a doublet of triplets due to coupling with H-5' and a through-space coupling to the fluorine at C-2'. The remaining protons will form a complex multiplet.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides a carbon count and information about the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts (DMSO-d₆, 100 MHz)

| Carbon Assignment | Predicted δ (ppm) | Notes |

|---|---|---|

| C=O | ~164.5 | Amide carbonyl |

| C-1 | ~136.0 | - |

| C-2 | ~131.0 | - |

| C-3 | ~134.0 | Signal broadened by ¹¹B |

| C-4 | ~128.5 | - |

| C-5 | ~129.5 | - |

| C-6 | ~132.5 | - |

| C-1' | ~126.0 | d, J(C-F) ≈ 12 Hz |

| C-2' | ~153.0 | d, J(C-F) ≈ 245 Hz |

| C-3' | ~116.0 | d, J(C-F) ≈ 20 Hz |

| C-4' | ~130.0 | - |

| C-5' | ~124.5 | - |

| C-6' | ~127.5 | - |

Interpretation of the ¹³C NMR Spectrum:

-

Diagnostic Signals: The amide carbonyl carbon (C=O) is readily identifiable at the downfield end of the spectrum (~164.5 ppm). The carbon atom directly attached to the fluorine (C-2') is a key diagnostic signal, appearing as a doublet with a large one-bond C-F coupling constant of approximately 245 Hz.[1] The carbon bearing the boronic acid group (C-3) will exhibit significant signal broadening due to the quadrupolar relaxation of the ¹¹B nucleus.

-

Aromatic Region: The remaining aromatic carbons are observed between 116 and 136 ppm. The carbons in the fluorinated ring will display smaller two- and three-bond C-F couplings, which can be resolved with a high-field instrument and are invaluable for unambiguous assignment.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecule.

Experimental Protocol: Mass Spectrometry

A general procedure for obtaining high-quality mass spectrometric data for the title compound is as follows:

-

Sample Infusion: Prepare a dilute solution (0.1-1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Ionization: Utilize electrospray ionization (ESI) in both positive and negative ion modes to ensure the detection of all possible molecular ions.

-

Analysis: Employ a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to achieve mass accuracy within 5 ppm.

-

Tandem MS (MS/MS): Perform fragmentation of the parent ion to aid in structural confirmation.

Predicted High-Resolution Mass Spectrometry Data

Table 3: Predicted m/z Values for Molecular Ions

| Ion Formula | Ion Type | Calculated m/z |

|---|---|---|

| [C₁₃H₁₂BFNO₃]⁺ | [M+H]⁺ | 260.0894 |

| [C₁₃H₁₀BFNO₃]⁻ | [M-H]⁻ | 258.0738 |

| [C₁₃H₁₁BFNO₃Na]⁺ | [M+Na]⁺ | 282.0713 |

Interpretation of Fragmentation Patterns: Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion is predicted to yield fragments arising from the cleavage of the amide bond, which is the most labile part of the molecule. This would result in ions corresponding to the 2-fluoroaniline and 3-carboxy-phenylboronic acid moieties. Further fragmentation could involve the loss of water or the entire boronic acid group from the parent ion.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying the key functional groups within the molecule.

Predicted Infrared Absorption Frequencies

Table 4: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3450-3200 (broad) | O-H stretch | Boronic acid |

| ~3320 | N-H stretch | Amide |

| ~1665 | C=O stretch (Amide I) | Amide |

| ~1545 | N-H bend (Amide II) | Amide |

| 1605, 1485 | C=C stretch | Aromatic rings |

| ~1360 | B-O stretch | Boronic acid |

| ~1255 | C-N stretch | Amide |

| ~1225 | C-F stretch | Fluoroaromatic |

Interpretation of the IR Spectrum: The IR spectrum will be characterized by a very broad and strong absorption in the 3450-3200 cm⁻¹ region, corresponding to the hydrogen-bonded O-H stretching of the boronic acid group. The N-H stretching of the amide will appear as a sharper band around 3320 cm⁻¹. The Amide I and Amide II bands are prominent features confirming the amide linkage. The presence of the C-F bond is indicated by a strong absorption around 1225 cm⁻¹.[2][3][4][5]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated π-system of the molecule.

Predicted UV-Vis Absorption Maxima

Table 5: Predicted λmax in Ethanol

| Predicted λmax (nm) | Molar Absorptivity (ε) | Transition Type |

|---|

| ~255 and ~295 | High | π → π* |

Interpretation of the UV-Vis Spectrum: The molecule possesses an extended conjugated system encompassing the two aromatic rings and the amide carbonyl group. This is expected to result in strong π → π* transitions. The UV-Vis spectrum in a polar solvent like ethanol is predicted to show two primary absorption maxima, which is characteristic of N-aryl-benzamide structures.[6][7][8]

References

- 1. researchgate.net [researchgate.net]

- 2. 3-Fluorophenylboronic acid | C6H6BFO2 | CID 2733986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. spectrabase.com [spectrabase.com]

- 6. DFT calculations and experimental FT-IR, FT-Raman, NMR, UV-Vis spectral studies of 3-fluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling Using (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This Nobel Prize-winning methodology is particularly vital in the synthesis of biaryl and heterobiaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][3][4] The reaction's power lies in its use of organoboron compounds, which are generally stable, have low toxicity, and are readily available.[2][5]

This guide provides an in-depth exploration of the Suzuki-Miyaura coupling, with a specific focus on the application of (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid. This particular boronic acid is of significant interest in medicinal chemistry due to the prevalence of the fluoro-substituted biaryl amide motif in bioactive molecules.[6][7][8] The presence of the fluorine atom and the amide linkage can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.

These application notes are designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of the reaction, provide a detailed and robust experimental protocol, and offer insights into troubleshooting and optimization.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[9][10][11] The active catalytic species is a Pd(0) complex, which can be introduced directly or generated in situ from a more stable Pd(II) precatalyst.[1][12] The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (typically an aryl or vinyl halide) to the Pd(0) complex. This step forms a Pd(II) intermediate. The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the organic halide.[11]

-

Transmetalation: In this crucial step, the organic group from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5] The choice of base is critical and can significantly impact the reaction's efficiency.

-